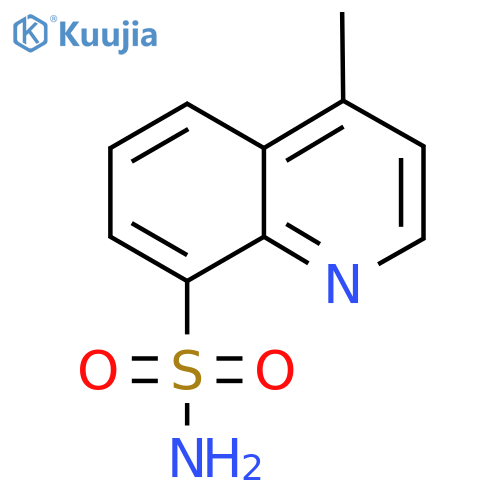

Cas no 1315366-10-9 (4-Methylquinoline-8-sulfonamide)

4-Methylquinoline-8-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-methylquinoline-8-sulfonamide

- 4-Methylquinoline-8-sulfonamide

-

- インチ: 1S/C10H10N2O2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3,(H2,11,13,14)

- InChIKey: ZAFJGWOBSVYACM-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=CC2=C(C)C=CN=C21)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 323

- トポロジー分子極性表面積: 81.4

- 疎水性パラメータ計算基準値(XlogP): 1.3

4-Methylquinoline-8-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M354863-50mg |

4-methylquinoline-8-sulfonamide |

1315366-10-9 | 50mg |

$ 210.00 | 2022-06-03 | ||

| Chemenu | CM411248-250mg |

4-methylquinoline-8-sulfonamide |

1315366-10-9 | 95%+ | 250mg |

$469 | 2022-06-13 | |

| TRC | M354863-100mg |

4-methylquinoline-8-sulfonamide |

1315366-10-9 | 100mg |

$ 340.00 | 2022-06-03 | ||

| TRC | M354863-10mg |

4-methylquinoline-8-sulfonamide |

1315366-10-9 | 10mg |

$ 70.00 | 2022-06-03 | ||

| Enamine | EN300-79491-0.25g |

4-methylquinoline-8-sulfonamide |

1315366-10-9 | 95% | 0.25g |

$431.0 | 2023-02-12 | |

| Enamine | EN300-79491-0.1g |

4-methylquinoline-8-sulfonamide |

1315366-10-9 | 95% | 0.1g |

$301.0 | 2023-02-12 | |

| 1PlusChem | 1P01AJH4-5g |

4-methylquinoline-8-sulfonamide |

1315366-10-9 | 95% | 5g |

$2841.00 | 2025-03-19 | |

| 1PlusChem | 1P01AJH4-50mg |

4-methylquinoline-8-sulfonamide |

1315366-10-9 | 95% | 50mg |

$260.00 | 2025-03-19 | |

| 1PlusChem | 1P01AJH4-500mg |

4-methylquinoline-8-sulfonamide |

1315366-10-9 | 95% | 500mg |

$790.00 | 2025-03-19 | |

| Aaron | AR01AJPG-5g |

4-Methylquinoline-8-sulfonamide |

1315366-10-9 | 95% | 5g |

$3497.00 | 2025-02-09 |

4-Methylquinoline-8-sulfonamide 関連文献

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

4-Methylquinoline-8-sulfonamideに関する追加情報

4-Methylquinoline-8-sulfonamide: A Comprehensive Overview

4-Methylquinoline-8-sulfonamide (CAS No: 1315366-10-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its quinoline scaffold with a methyl group at position 8 and a sulfonamide moiety, has garnered attention due to its potential applications in drug discovery and materials science. Recent studies have highlighted its unique properties, making it a focal point for researchers exploring novel therapeutic agents and advanced materials.

The molecular structure of 4-Methylquinoline-8-sulfonamide is defined by its quinoline ring system, which serves as a versatile platform for functionalization. The methyl group at position 4 introduces steric effects that can influence the compound's reactivity and solubility, while the sulfonamide group at position 8 enhances its bioavailability and pharmacokinetic properties. These features make it an attractive candidate for designing drugs targeting various biological pathways.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Methylquinoline-8-sulfonamide through multi-step processes involving palladium-catalyzed coupling reactions and sulfonation techniques. Researchers have optimized these methods to achieve high yields and purity, ensuring scalability for potential industrial applications.

In the realm of pharmacology, 4-Methylquinoline-8-sulfonamide has shown promise as a lead compound for developing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated its ability to modulate enzyme activity through selective binding, suggesting its potential as a therapeutic agent.

Beyond pharmacology, 4-Methylquinoline-8-sulfonamide has found applications in materials science, particularly in the development of advanced polymers and optoelectronic devices. Its unique electronic properties make it suitable for enhancing the performance of organic semiconductors, contributing to the next generation of flexible electronics.

Recent research has also explored the environmental impact of 4-Methylquinoline-8-sulfonamide, with studies focusing on its biodegradability and eco-toxicological effects. These investigations are crucial for ensuring sustainable practices in its production and application.

In conclusion, 4-Methylquinoline-8-sulfonamide (CAS No: 1315366-10-9) stands as a multifaceted compound with diverse applications across multiple disciplines. Its structural versatility, coupled with recent breakthroughs in synthesis and application, positions it as a key player in future scientific advancements.

1315366-10-9 (4-Methylquinoline-8-sulfonamide) 関連製品

- 953890-46-5(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-amine)

- 635317-43-0(6-chloro-1H-Benzimidazole-7-carboxylic acid)

- 1806257-53-3(4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine)

- 1951445-14-9((3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride)

- 922880-39-5(N-(naphthalen-1-yl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide)

- 1093396-57-6(1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid)

- 402944-69-8(2-(2-naphthylmethylsulfanyl)-1H-benzimidazole)

- 32710-88-6((3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)acetic acid)

- 899966-71-3(2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide)

- 2171759-15-0(3-(4-aminopiperidin-4-yl)thian-3-ol)